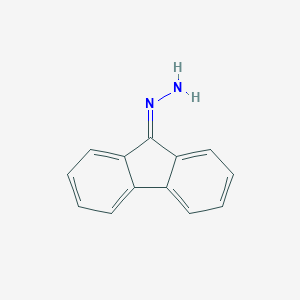
9-Fluorenone hydrazone
Cat. No. B081633
Key on ui cas rn:
13629-22-6
M. Wt: 194.23 g/mol
InChI Key: YCNUILAKOMIBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07501216B2
Procedure details


Unsymmetrical charge transport materials can be prepared by using an unsymmetrical linking compound such as 6-dimethyl-1, 4-benzoquinone. Alternatively, unsymmetrical charge transport materials can be prepared by the following procedure. In the first step, a first 9-fluorenone or a derivative thereof reacts with an excess of hydrazine at 50-70° C. for 1-6 hours to produce a first 9-fluorenone hydrazone compound or a derivative thereof. Then, the first 9-fluorenone hydrazone compound can be isolated and purified. In a subsequent step, a second 9-fluorenone derivative reacts with an excess of hydrazine at 50-70° C. for 1-6 hours to produce a second 9-fluorenone hydrazone derivative. Then, the second 9-fluorenone hydrazone derivative can be isolated and purified. In another step, the first 9-fluorenone hydrazone derivative reacts with a linking compound having 2 aldehyde groups or ketone groups, such as OCH—CHO, a quinone derivative, or a diphenoquinone derivative, in a mole ratio of 1:1 to form an 9-fluorenone azine compound having one aldehyde or ketone group. In the next step, the second 9-fluorenone hydrazone derivative reacts with the 9-fluorenone azine compound in a mole ratio of 1:1 to form the desired product. The desired product can be isolated and purified by recrystalization or/and column chromatography. A person or ordinary skill in the art can reduce the amount of symmetrical by-products, and these symmetrical by-product compounds can be separated in the purification steps.
[Compound]
Name
6-dimethyl-1, 4-benzoquinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:13]2[C:12](=O)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[NH2:15][NH2:16]>>[CH:1]1[C:13]2[C:12](=[N:15][NH2:16])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1
|
Inputs


Step One
[Compound]
|
Name
|
6-dimethyl-1, 4-benzoquinone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NN
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Unsymmetrical charge transport materials
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
can be prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Alternatively, unsymmetrical charge transport materials can be prepared by the following procedure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)=NN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
